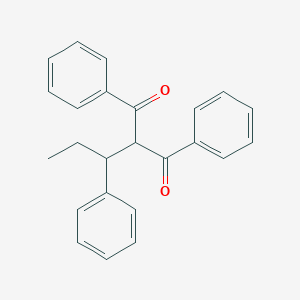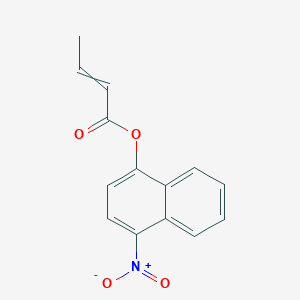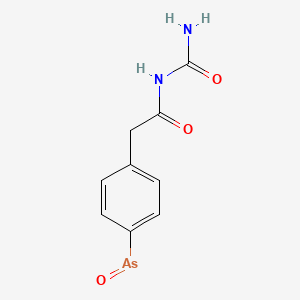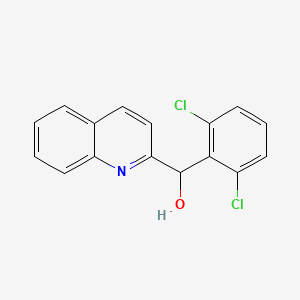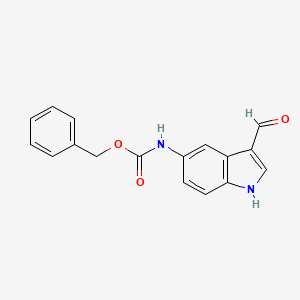
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a formyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate typically involves the reaction of benzylamine with 3-formylindole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions can yield the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-indole derivatives.
Reduction: 3-hydroxymethyl-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The formyl group can also participate in biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-formylindole: Lacks the benzyl group but shares the formyl and indole moieties.
Benzylamine: Contains the benzyl group but lacks the formyl and indole moieties.
Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonimidate group.
Uniqueness
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is unique due to its combination of benzyl, formyl, and indole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6964-51-8 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
benzyl N-(3-formyl-1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c20-10-13-9-18-16-7-6-14(8-15(13)16)19-17(21)22-11-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,19,21) |
Clé InChI |
UPQCXWFVCCWWPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
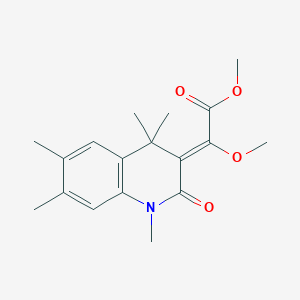

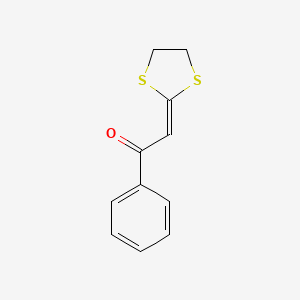
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
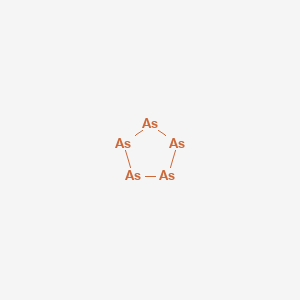
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

